Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate
Overview
Description
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . This compound is of particular interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate typically involves the reaction of 3-aminobenzoic acid with 4,6-dimethyl-2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction . The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines, thiols, or halides in the presence of a base like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino)benzoate
- 3-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
Uniqueness
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate is unique due to its specific substitution pattern on the pyrimidine ring and the benzoate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Overview
Methyl 3-(4,6-dimethylpyrimidin-2-ylamino)benzoate is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a pyrimidine moiety, enhances its potential as a therapeutic agent. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This compound exhibits its biological effects primarily through interaction with specific molecular targets. It is known to modulate enzymatic activity by acting as an inhibitor for various enzymes involved in metabolic pathways. The presence of the pyrimidine ring is crucial for binding to these targets, which may include:
- Enzymes : Inhibition of key metabolic enzymes.
- Receptors : Modulation of receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structural motifs to this compound have shown promising anticancer properties. For instance:
- In vitro studies : Analogous compounds have demonstrated cytotoxic effects against various cancer cell lines.
- Mechanisms : These effects are often attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects:
- Inhibitory Effects on Cytokines : Studies suggest that it may reduce the production of pro-inflammatory cytokines.
- Potential Applications : This property positions it as a candidate for treating inflammatory diseases.
Antimicrobial Activity
Some studies have explored the antimicrobial potential of this compound:
- Bactericidal Effects : The compound may exhibit inhibitory activity against certain bacterial strains.
- Mechanism : This could involve disruption of bacterial cell wall synthesis or interference with metabolic processes.
Table 1: Summary of Biological Activities
Activity Type | Description | References |
---|---|---|
Anticancer | Induces apoptosis in cancer cell lines | , |
Anti-inflammatory | Reduces pro-inflammatory cytokines | , |
Antimicrobial | Inhibits growth of specific bacterial strains | , |
Case Study 1: Anticancer Efficacy
A study conducted on various analogs of this compound revealed significant cytotoxicity against human breast cancer cells (MCF-7). The results indicated that treatment with these compounds led to a dose-dependent decrease in cell viability, suggesting a robust anticancer effect.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model of inflammation induced by lipopolysaccharide (LPS), this compound was shown to significantly reduce levels of TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory conditions.
Properties
IUPAC Name |
methyl 3-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)amino]benzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-8-6-11(17)16-13(14-8)15-10-5-3-4-9(7-10)12(18)19-2/h3-7H,1-2H3,(H2,14,15,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWIPSXPQIMQCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC2=CC=CC(=C2)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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